K-604
Overview
Description
K-604 is a synthetic organic compound known for its potent and selective inhibition of acyl-CoA:cholesterol acyltransferase 1 (ACAT1). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. This compound has been identified as a promising candidate for the treatment of hyperlipidemia and atherosclerosis due to its ability to inhibit ACAT1 selectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-604 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form benzimidazole.
Thioether formation: The benzimidazole core is then reacted with an alkyl halide to introduce the thioether group.
Piperazine ring formation: The thioether intermediate is reacted with piperazine to form the piperazine ring.
Acylation: The final step involves the acylation of the piperazine ring with an acyl chloride to introduce the acetamide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
K-604 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: This compound can undergo nucleophilic substitution reactions at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
K-604 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ACAT1 and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating cholesterol esterification and efflux in macrophages.
Medicine: Explored as a potential therapeutic agent for the treatment of hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease.
Industry: Utilized in the development of novel cholesterol-lowering drugs and formulations .
Mechanism of Action
K-604 exerts its effects by selectively inhibiting ACAT1, an enzyme involved in the esterification of cholesterol. By inhibiting ACAT1, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells. This inhibition is competitive with respect to oleoyl-coenzyme A, with a Ki value of 0.378 micromolar. This compound also enhances cholesterol efflux from macrophages, promoting the removal of excess cholesterol from cells .
Comparison with Similar Compounds
K-604 is unique in its high selectivity for ACAT1 over ACAT2, making it a valuable tool for studying the specific role of ACAT1 in cholesterol metabolism. Similar compounds include:
CI-1011: Another ACAT inhibitor but with less selectivity for ACAT1.
F12511: A dual ACAT1 and ACAT2 inhibitor.
Avasimibe: An ACAT inhibitor with broader activity against both ACAT1 and ACAT2 .
This compound’s high selectivity for ACAT1 makes it particularly useful for research focused on the specific inhibition of this enzyme and its implications for cholesterol metabolism and related diseases.
Properties
Molecular Formula |
C23H30N6OS3 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |
InChI Key |
VGGMTOYKEDKFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |
Synonyms |
(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |
Origin of Product |
United States |
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